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Compound of Interest

Compound Name: TOURMALINE

Cat. No.: B1171579

Introduction

Tourmaline is a complex borosilicate mineral with a generalized structural formula of
XY3Z6(TeO18)(BO3)3VsW.[1][2] Due to its wide range of possible elemental substitutions, the
precise determination of its structural formula is crucial for accurate classification and for
understanding the geochemical environment in which it formed.[3] This document provides a
detailed protocol for calculating the structural formula of tourmaline from chemical data,
typically obtained from electron probe microanalysis (EPMA).

The chemical composition of tourmaline can be highly variable, with different elements
occupying specific crystallographic sites:

X-site: Nat+, Ca2*, K+, or a vacancy (0).[1][2]

e Y-site: Fe2*+, Mg2*, Mn2*, Al3*+, Lit*, Fe3*, Cr3*, V3+, Ti**.[1][2]
o Z-site: ARt Fe3*t, Mg?*, Cr3+, 3+ [1][2]

e T-site: Si**, with minor AR+ or B3*.[1]

e B-site: B3*.[1]

e V-site: OH'~, O2~[1]

e W-site: OH-, F1-, 02~ [1]
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EPMA provides quantitative elemental analysis, but it cannot directly measure the light
elements Boron (B), Lithium (Li), and Hydrogen (H), nor can it determine the valence state of
iron (Fe2* vs. Fe3*).[4][5][6] Therefore, a standardized calculation procedure with certain
assumptions is necessary to derive a reliable structural formula.

Experimental Protocol: Calculation of the
Tourmaline Structural Formula

This protocol outlines the step-by-step method to calculate the tourmaline structural formula
from oxide weight percent (wt%) data obtained from EPMA. The normalization is based on 31
anions (O, OH, F), which is considered a robust method.[1][3][4][5]

2.1. Initial Data Compilation

Begin by tabulating the oxide weight percentages from the EPMA analysis. A typical dataset is
shown in Table 1.

Table 1: Example Electron Microprobe Data for a Tourmaline Sample
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Oxide Wt%
SiO2 35.50
Al203 31.00
FeO (total) 11.50
MgO 2.50
MnO 0.20
CaO 0.80
Na20 2.10
K20 0.10
TiO2 0.50
F 0.80
Total 85.00

Note: This total is less than 100% due to the unanalyzed components B20s3, Li2O, and Hz0.
2.2. Calculation Steps

The following steps detail the conversion of oxide wt% to atoms per formula unit (apfu). An
example calculation based on the data in Table 1 is provided in Table 2.

Step 1: Calculate Molecular Proportions Divide the weight percent of each oxide by its
corresponding molecular weight to obtain the molecular proportions.

Step 2: Calculate Cation Proportions Multiply the molecular proportions by the number of
cations in the oxide formula (e.g., 1 for SiO2, 2 for Al203).

Step 3: Calculate Oxygen Proportions Multiply the molecular proportions by the number of
oxygen atoms in the oxide formula (e.g., 2 for SiOz, 3 for Al203). For fluorine, calculate its
atomic proportion by dividing its wt% by its atomic weight, and then this becomes its oxygen
equivalent for charge balance purposes.
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Step 4: Make Assumptions for Unanalyzed Components Since B, Li, and H are not typically
measured by EPMA, assumptions must be made.

e Boron (B203): Assume the B-site is fully occupied, which corresponds to 3 Boron atoms per
formula unit (apfu).[7]

 Lithium (Li2O): If Li is expected, it can be estimated by iterating the Li2O content until the
sum of cations in the Y, Z, and T sites equals 15.[1][3][4][5] Alternatively, a multiple
regression method can be used if established for the specific tourmaline type.[6][8][9] For
this example, we will assume Li is negligible.

o Water (H20): The amount of H20 is calculated based on charge balance to ensure the
formula is neutral. The number of OH groups is determined by the requirement that the total
positive charge from cations equals the total negative charge from anions.

Step 5: Normalize to 31 Anions The normalization factor is calculated based on the sum of
oxygen atoms, assuming a basis of 31 anions (O, OH, F). This is a widely accepted method for
tourmaline.[1][3][4]

e Sum the calculated oxygen proportions from the analyzed oxides.

o Calculate the number of (OH, F) based on charge balance. A common, though potentially
inaccurate, initial assumption is that (OH + F) = 4 apfu.[3][4] A more rigorous approach
involves calculating OH after cation site allocation to ensure charge neutrality.

e The normalization factor is calculated as: Factor = 31 / (Sum of Oxygen Proportions).

Step 6: Calculate Atoms per Formula Unit (apfu) Multiply each cation proportion by the
normalization factor to obtain the number of atoms per formula unit for each element.

Table 2: Calculation of Atoms per Formula Unit (apfu) from Oxide Data
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6.
1. Mol. : Atoms
Oxide/El Prop. ) i per
Step Wit% Mol. Wt. Cation Oxygen
ement (Wt%IM Formula
Prop. Prop. .
ol.Wt.) Unit
(apfu)
SiO2 35.50 60.08 0.5909 0.5909 1.1818 Si=5.99
Al203 31.00 101.96 0.3040 0.6080 0.9120 Al =6.16
FeO 11.50 71.84 0.1601 0.1601 0.1601 Fe=1.62
Mg =
MgO 2.50 40.30 0.0620 0.0620 0.0620
0.63
Mn =
MnO 0.20 70.94 0.0028 0.0028 0.0028
0.03
Ca=
CaO 0.80 56.08 0.0143 0.0143 0.0143
0.14
Na =
Naz0 2.10 61.98 0.0339 0.0678 0.0339
0.69
K20 0.10 94.20 0.0011 0.0022 0.0011 K=0.02
TiO2 0.50 79.87 0.0063 0.0063 0.0126 Ti=0.06
F 0.80 18.99 0.0421 - - F=0.43
O=-F -0.34
Assumed  B:20s 10.48 69.62 0.1505 0.3010 0.4515 B =3.00
Calculate H=
H20 3.12 18.02 0.1731 0.1731 H=3.50
d 0.3462
Totals

A simplified normalization factor is used here for illustrative purposes. A detailed spreadsheet

calculation is recommended.
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2.3. Cation Site Allocation

The calculated apfu values are allocated to the different crystallographic sites based on ionic

radius and charge, following a specific order.[10]

Table 3: Cation Site Allocation Protocol

Allocation Order

Example Allocation

Site Capacity (apfu
pacity (apfu) and Rules (apfu)
1. Allocate all Si. 2. If )
) ) Si=5.99A1=0.01
T 6 Si < 6, add Al to fill the
) Sum T =6.00
site.
1. Allocate remaining
Al =6.00 Sum Z =
Z 6 Al. 2. If Al < 6, add
6.00
Fes*, Cr3*, 3+, Mg.
o Al=0.15Fe =1.62
1. Allocate remaining
) Mg = 0.63 Mn =0.03
Y 3 cations (Al, Fe2*, Mg, ]
o Ti=0.06 SumY =
Mn, Li, Ti).
2.49
1. Allocate Na, Ca, K.
] Na=0.69 Ca=0.14 K
2. Ifthe sumis <1,
X 1 ] ) =0.02 Vacancy = 0.15
the remainder is a
Sum X =1.00
vacancy (0).
B=3.00SumB=
B 3 1. Assumed to be 3.
3.00

2.4. Anion Site Allocation and Final Formula

The anions are allocated to the V and W sites.

o W-site (1 apfu): F is preferentially allocated here. The remainder is typically OH.

o V-site (3 apfu): This site is filled with the remaining OH.
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Based on the example calculation, the final structural formula would be:

(Nao.s9Cao.14Ko.02000.15) (F€2*1.62Mgo.63Al0.15MnNo.03Tio.06) (Ale) (Sis.99Al0.01)O18 (BO3)s (OH)s.s0
(Fo.43(OH)o.57)

Workflow Visualization

The following diagram illustrates the logical flow of the tourmaline structural formula

calculation process.
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Caption: Workflow for calculating the tourmaline structural formula.
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Concluding Remarks

The calculation of the tourmaline structural formula is a critical step in mineralogical research.
While the process involves several assumptions, particularly for unanalyzed light elements, the
31-anion normalization method provides a consistent and reliable framework.[1][3] For more
accurate results, especially concerning Li and the Fe oxidation state, complementary analytical
techniques such as LA-ICP-MS for light elements and Méssbauer spectroscopy for Fe valence
are recommended.[1][4] The spreadsheet-based calculation is a common tool for these
computations, and several published versions are available.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1171579#calculating-tourmaline-structural-formula-
from-chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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